Cytidine, 3'-cyano-3'-deoxy-
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Overview
Description
Cytidine, 3’-cyano-3’-deoxy-: is a nucleoside analog, which is a modified form of cytidine. This compound is characterized by the presence of a cyano group (-CN) at the 3’ position of the sugar moiety, replacing the hydroxyl group (-OH) typically found in natural cytidine. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 3’-cyano-3’-deoxy- typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the cyano group at the 3’ position. One common method involves the use of tert-butyl dimethyl chloro silane for the protection of the hydroxyl groups, followed by reaction with tetra-o-acetyl-d-ribose. The final step involves ammonolysis to obtain the desired product .
Industrial Production Methods: Industrial production of Cytidine, 3’-cyano-3’-deoxy- may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions: Cytidine, 3’-cyano-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide (SeO2) in boiling dioxane can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines .
Scientific Research Applications
Cytidine, 3’-cyano-3’-deoxy- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Cytidine, 3’-cyano-3’-deoxy- involves its incorporation into DNA, where it can cause premature chain termination during DNA synthesis. This leads to the inhibition of DNA replication and repair, ultimately resulting in cell cycle arrest and apoptosis. The compound targets enzymes involved in nucleoside metabolism, such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its activation and inactivation .
Comparison with Similar Compounds
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): Used as an anticancer agent, it also incorporates into DNA and causes chain termination.
1-β-D-Arabinofuranosylcytosine (Cytarabine): Another anticancer nucleoside analog that interferes with DNA synthesis.
5-Aza-2’-deoxycytidine (Decitabine): Used in the treatment of myelodysplastic syndromes, it incorporates into DNA and inhibits DNA methyltransferase.
Uniqueness: Cytidine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with enzymes and metabolic pathways that are not observed with other nucleoside analogs .
Properties
CAS No. |
121055-70-7 |
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Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-3-5-6(4-15)18-9(8(5)16)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6-,8-,9-/m1/s1 |
InChI Key |
VOLULCZCNIOZLQ-SQEXRHODSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C#N)O |
Origin of Product |
United States |
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